Ertiprotafib (CAS 251303-04-5) is a polypharmacological small molecule originally developed as a protein tyrosine phosphatase 1B (PTP1B) inhibitor for metabolic disease research. Unlike standard active-site competitive inhibitors, it functions via an atypical non-competitive mechanism that induces target protein destabilization [1]. Beyond its primary PTP1B activity, it is a highly potent inhibitor of IκB kinase β (IKK-β) and a dual agonist of peroxisome proliferator-activated receptors (PPARα/β) [2]. For procurement purposes, this compound is primarily selected as a specialized reference material for multi-target metabolic-inflammatory cross-talk assays and as a benchmark for non-competitive, aggregation-inducing enzyme inhibition.
Generic substitution of Ertiprotafib with standard PTP1B inhibitors (such as Sodium Orthovanadate) or allosteric alternatives (like Trodusquemine) fails due to fundamental differences in target engagement and polypharmacology. Standard competitive inhibitors stabilize the PTP1B enzyme and increase its melting temperature (Tm), whereas Ertiprotafib uniquely lowers the Tm, driving non-competitive inhibition via protein aggregation [1]. Furthermore, substituting Ertiprotafib with a highly selective PTP1B inhibitor eliminates the concurrent sub-micromolar suppression of IKK-β (IC50 = 400 nM) and PPAR transactivation [2]. Replicating this exact trifecta of activities would require a complex, multi-compound cocktail, introducing unacceptable pharmacokinetic variables and confounding binding interactions in cellular models.
In differential scanning fluorimetry (DSF) assays, most small-molecule PTP1B inhibitors bind the active site and increase the target's melting temperature (Tm), thereby stabilizing the protein. In direct contrast, Ertiprotafib acts as a non-competitive inhibitor that significantly lowers the Tm of PTP1B, actively destabilizing the enzyme and inducing aggregation [1]. This thermal behavior differentiates it from both standard competitive benchmarks (e.g., Sodium Orthovanadate) and C-terminal allosteric binders (e.g., Trodusquemine).
| Evidence Dimension | Protein Melting Temperature (Tm) Shift |
| Target Compound Data | Decreases Tm (induces destabilization/aggregation) |
| Comparator Or Baseline | Standard competitive inhibitors: Increase Tm (stabilization) |
| Quantified Difference | Qualitative mechanistic reversal (Tm reduction vs. Tm elevation) |
| Conditions | Differential scanning fluorimetry (DSF) of PTP1B |
Essential for biophysical researchers requiring a validated reference compound for non-competitive, aggregation-driven enzyme destabilization.
Although classified primarily as a PTP1B inhibitor, quantitative kinase profiling demonstrates that Ertiprotafib is significantly more potent against IκB kinase β (IKK-β). In cell-free assays, Ertiprotafib inhibits IKK-β with an IC50 of 400 nM, which is 4- to 70-fold more potent than its inhibitory activity against PTP1B (IC50 ranging from 1.6 to 29 μM depending on assay conditions) [1]. This dual-target profile prevents it from being used as a highly selective PTP1B probe, but makes it an exceptionally powerful tool for dual inflammatory-metabolic pathway suppression.
| Evidence Dimension | Enzymatic IC50 |
| Target Compound Data | IKK-β: 400 nM |
| Comparator Or Baseline | PTP1B (Baseline target): 1.6 – 29 μM |
| Quantified Difference | 4x to 72x greater potency for IKK-β over PTP1B |
| Conditions | In vitro kinase assays (ELISA-type TRF for IKK-β) |
Allows researchers to procure a single agent to concurrently suppress NF-κB inflammatory signaling while modulating insulin-receptor phosphatases.
Ertiprotafib exhibits specific solubility constraints that dictate vehicle selection for in vivo studies. When formulated in standard aqueous-heavy mixtures (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), it yields only a suspended solution at 2.5 mg/mL, requiring ultrasonication. However, utilizing a highly lipophilic vehicle (10% DMSO, 90% Corn Oil) produces a clear solution at ≥ 2.5 mg/mL . This phase behavior is critical for avoiding precipitation-induced dosing inconsistencies during oral or intraperitoneal administration.
| Evidence Dimension | Formulation Phase State at 2.5 mg/mL |
| Target Compound Data | 10% DMSO / 90% Corn Oil: Clear solution |
| Comparator Or Baseline | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline: Suspended solution |
| Quantified Difference | Transition from suspension to clear solution based on lipid content |
| Conditions | Room temperature vehicle preparation for animal dosing |
Directly informs procurement and formulation teams on the necessary excipients to achieve reliable, dissolved dosing in animal models.
In addition to its kinase and phosphatase inhibitory roles, Ertiprotafib functions as a dual agonist for peroxisome proliferator-activated receptors (PPAR). It demonstrates transactivation EC50 values of ~1 μM for both PPARα and PPARβ . While less potent than highly selective single-target agonists like Rosiglitazone (PPARγ EC50 ~60 nM), this balanced ~1 μM dual agonism provides a unique polypharmacological baseline for studying systemic lipid and glucose metabolism simultaneously without polypharmacy.
| Evidence Dimension | Receptor Transactivation EC50 |
| Target Compound Data | PPARα and PPARβ: ~1 μM |
| Comparator Or Baseline | Rosiglitazone (Selective PPARγ): ~60 nM |
| Quantified Difference | Lower absolute potency but broader dual-receptor engagement |
| Conditions | In vitro PPAR transactivation assays |
Provides a single-molecule solution for researchers needing simultaneous, moderate-affinity activation of multiple PPAR isoforms alongside PTP1B inhibition.
Due to its atypical mechanism of lowering the melting temperature (Tm) of PTP1B, Ertiprotafib is highly recommended as a reference standard in differential scanning fluorimetry (DSF) and other biophysical assays. It serves as a positive control for identifying and validating novel small molecules that inhibit enzymes via protein destabilization and aggregation, rather than traditional active-site stabilization [1].
Ertiprotafib’s potent sub-micromolar inhibition of IKK-β (400 nM), combined with its PTP1B inhibition and PPAR agonism, makes it an ideal single-agent tool for investigating the intersection of inflammation and insulin resistance. It is specifically suited for cellular models where researchers wish to suppress NF-κB signaling while simultaneously evaluating metabolic receptor transactivation [2].
For animal models of type 2 diabetes or obesity, Ertiprotafib is procured to evaluate the combined in vivo effects of PTP1B suppression and PPAR activation. When formulated correctly in lipophilic vehicles (e.g., DMSO/Corn Oil) to ensure a clear solution , it provides a standardized pharmacological baseline for multi-target metabolic interventions.